Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C25H28N4O6S2 . It contains several functional groups and rings, including an ethoxyphenyl group, a thiazol-2-yl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Microwave-assisted Synthesis and Biological Evaluation
Research conducted by Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules were screened for antimicrobial, antilipase, and antiurease activities. Some exhibited good to moderate antimicrobial activity against test microorganisms, indicating their potential in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Carbazole Derivatives for Antimicrobial and Anticancer Activities
Sharma, Kumar, and Pathak (2014) focused on synthesizing novel carbazole derivatives, evaluating their antibacterial, antifungal, and anticancer activities. Notably, some compounds showed significant activity against Human Breast Cancer Cell Line (MCF7), highlighting the potential of such compounds in cancer therapy (Sharma, Kumar, & Pathak, 2014).
Thiazole-aminopiperidine Hybrid Analogues as Mycobacterium Tuberculosis GyrB Inhibitors
A study by Jeankumar et al. (2013) described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. The promising compound from this study exhibited significant activity against Mycobacterium tuberculosis, suggesting a new avenue for tuberculosis treatment (Jeankumar et al., 2013).
Anticancer Agents Derived from Propanamide and Piperidine
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesized compounds were tested for their potential anticancer activity, with some showing promising results compared to doxorubicin, a standard anticancer drug. This research indicates the potential of such compounds in developing new anticancer therapies (Rehman et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties depending on their specific chemical structures .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that the biological activity of thiazole derivatives can be affected by various factors, including the specific substituents on the thiazole ring .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S2/c1-3-34-20-9-5-18(6-10-20)22-17-36-24(26-22)27-23(30)19-7-11-21(12-8-19)37(32,33)29-15-13-28(14-16-29)25(31)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRNEOSWIFASIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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